molecular formula C19H22FN3O2 B2706717 N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide CAS No. 1445239-29-1

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2706717
CAS No.: 1445239-29-1
M. Wt: 343.402
InChI Key: LHRNXDUFPODBIA-UHFFFAOYSA-N
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Description

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a morpholine ring substituted with a benzyl group, an ethyl chain, and a fluoropyridine carboxamide moiety

Preparation Methods

The synthesis of N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Ethyl Chain: The benzylated morpholine is reacted with an ethylating agent, such as ethyl bromide, to introduce the ethyl chain.

    Formation of the Fluoropyridine Carboxamide: The final step involves the reaction of the ethylated benzylmorpholine with 2-fluoropyridine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Chemical Reactions Analysis

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety, using nucleophiles such as amines or thiols. These reactions can lead to the formation of substituted derivatives with varying properties.

Scientific Research Applications

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It may serve as a tool for investigating biochemical pathways and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-prop-2-enylsulfanylacetamide: This compound shares a similar morpholine and benzyl structure but differs in the presence of a prop-2-enylsulfanyl group instead of the fluoropyridine carboxamide moiety.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound features a benzoylphenoxy and benzimidazole structure, highlighting the diversity of functional groups that can be incorporated into similar molecular frameworks.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(22-19(24)16-7-8-21-18(20)11-16)17-13-23(9-10-25-17)12-15-5-3-2-4-6-15/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRNXDUFPODBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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